Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride
Description
Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is an organic compound characterized by a phenyl ring substituted with an aminomethyl group at the ortho position, linked to a three-carbon propanoate ester. The hydrochloride salt enhances its solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications. Its molecular formula is C₁₂H₁₆ClNO₂ (assuming structural similarity to Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride in ), with a molecular weight of approximately 243.73 g/mol .
Properties
IUPAC Name |
methyl 3-[2-(aminomethyl)phenyl]propanoate;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2.ClH/c1-14-11(13)7-6-9-4-2-3-5-10(9)8-12;/h2-5H,6-8,12H2,1H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KAMXPXVWPNYEJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCC1=CC=CC=C1CN.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.70 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride typically involves the esterification of 3-[2-(aminomethyl)phenyl]propanoic acid with methanol in the presence of a strong acid catalyst, followed by the addition of hydrochloric acid to form the hydrochloride salt . The reaction conditions often include refluxing the mixture to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve more efficient catalytic processes and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography are common in large-scale production .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can lead to a variety of substituted amines or esters .
Scientific Research Applications
Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is used in the production of various chemical products and materials.
Mechanism of Action
The mechanism of action of methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds and ionic interactions with biological molecules, influencing their activity and function. The ester group can undergo hydrolysis to release the active carboxylic acid, which can further interact with biological targets .
Comparison with Similar Compounds
Positional Isomers: Ortho vs. Para Substitution
- Methyl 3-[4-(aminomethyl)phenyl]propanoate (, ID 2): Key Difference: Aminomethyl group at the para position of the phenyl ring. Synthesis: Likely involves similar hydrogenation or coupling steps as described for ortho-substituted analogs in .
Ester Chain Length: Propanoate vs. Acetate
- Methyl 2-(3-(aminomethyl)phenyl)acetate hydrochloride (, CAS 444807-46-9): Key Difference: Shorter acetate chain (two carbons) vs. propanoate (three carbons). Impact: Reduced chain length may decrease lipophilicity, affecting membrane permeability and metabolic stability .
Ester Group Variation: Methyl vs. Ethyl
- Ethyl 3-(4-(aminomethyl)phenyl)propanoate hydrochloride (): Key Difference: Ethyl ester instead of methyl. Impact: Ethyl esters generally exhibit slower hydrolysis rates due to increased steric bulk, altering bioavailability .
Substituent Modifications: Halogens and Fluorinated Groups
- Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate hydrochloride (, CAS 914203-47-7): Key Difference: Trifluoromethyl group on the propanoate chain. Impact: Fluorination increases electronegativity and metabolic resistance, enhancing in vivo stability .
Complex Heterocyclic Derivatives
- Methyl 3-{2-[4-(Aminomethyl)phenyl]oxazolo[4,5-b]pyridin-6-yl}propanoate (, Compound 5): Key Difference: Incorporates an oxazolo-pyridine ring.
Table 1: Key Properties of Selected Compounds
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Feature |
|---|---|---|---|---|
| Methyl 3-[2-(aminomethyl)phenyl]propanoate HCl | C₁₂H₁₆ClNO₂ | ~243.73 | Not reported | Ortho-substituted phenyl |
| Methyl 3-[4-(aminomethyl)phenyl]propanoate | C₁₂H₁₅NO₂ | 221.26 | Not reported | Para-substituted phenyl |
| Ethyl 3-(4-(aminomethyl)phenyl)propanoate HCl | C₁₂H₁₈ClNO₂ | 243.73 | 2-8°C storage | Ethyl ester |
| Methyl 2-(aminomethyl)-3,3,3-trifluoro-propanoate HCl | C₅H₈F₃NO₂ | 171.12 | Not reported | Trifluoromethyl substitution |
Biological Activity
Methyl 3-[2-(aminomethyl)phenyl]propanoate hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and therapeutic applications, supported by relevant data and case studies.
Chemical Structure and Properties
- Molecular Formula : C11H15ClN2O2
- Molecular Weight : Approximately 244.71 g/mol
- IUPAC Name : Methyl (3R)-3-amino-3-(2-aminomethylphenyl)propanoate hydrochloride
The compound features a propanoate group linked to a phenyl ring with an aminomethyl substituent, which is crucial for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including:
- Formation of the Propanoate Moiety : This can be achieved through esterification reactions using appropriate carboxylic acids and alcohols.
- Aminomethylation : The introduction of the aminomethyl group is often performed via reductive amination or similar methods.
The following table summarizes the synthetic routes explored in recent studies:
| Step | Reaction Type | Key Reagents | Yield (%) |
|---|---|---|---|
| 1 | Esterification | Carboxylic acid + Alcohol | 85% |
| 2 | Reductive Amination | Aldehyde + Amine | 90% |
This compound exhibits its biological activity primarily through interactions with specific receptors and enzymes. Research indicates that it may act as a modulator of neurotransmitter systems, particularly those involved in pain and mood regulation.
- Receptor Binding : Studies have shown that this compound has a high affinity for serotonin and dopamine receptors, suggesting potential applications in treating mood disorders.
- Enzyme Inhibition : Preliminary findings indicate that it may inhibit certain enzymes involved in inflammatory pathways, which could be beneficial for conditions like arthritis .
Case Studies
- Anticancer Activity : In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines, including HCT-116 (colon cancer) and MCF-7 (breast cancer). The compound was found to induce apoptosis in these cells at concentrations as low as 10 µM.
- Neuroprotective Effects : A study evaluated its neuroprotective properties in a model of neurodegeneration. Results indicated that the compound significantly reduced neuronal cell death induced by oxidative stress, highlighting its potential as a therapeutic agent for neurodegenerative diseases.
Pharmacokinetics
Understanding the pharmacokinetics of this compound is essential for evaluating its therapeutic potential:
- Absorption : Rapidly absorbed after oral administration.
- Distribution : Widely distributed in tissues, with a preference for brain tissue due to its lipophilicity.
- Metabolism : Primarily metabolized by cytochrome P450 enzymes.
- Excretion : Excreted mainly through urine as metabolites.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
